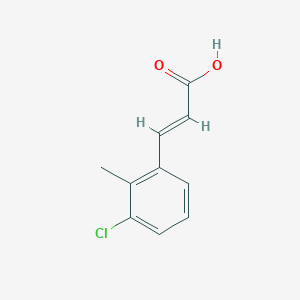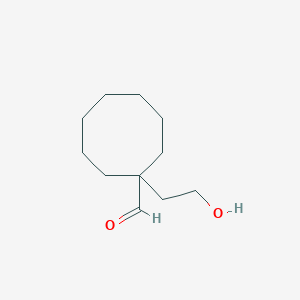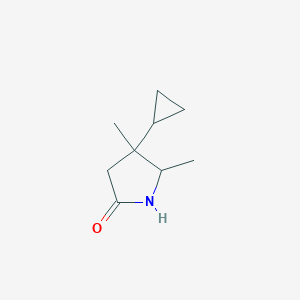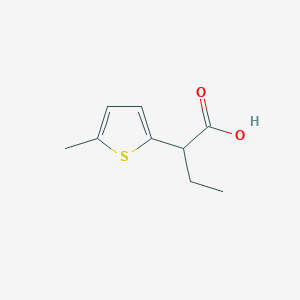amine](/img/structure/B13277105.png)
[1-(5-Methylthiophen-2-YL)ethyl](pentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylthiophen-2-YL)ethylamine: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in the structure of 1-(5-Methylthiophen-2-YL)ethylamine imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylthiophen-2-YL)ethylamine typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where 5-methylthiophene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of 1-(5-Methylthiophen-2-YL)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(5-Methylthiophen-2-YL)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Halogenated thiophene derivatives, nitrothiophene, sulfonated thiophene.
Scientific Research Applications
Chemistry: 1-(5-Methylthiophen-2-YL)ethylamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, thiophene derivatives are studied for their potential biological activities. 1-(5-Methylthiophen-2-YL)ethylamine may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its effects on various biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, 1-(5-Methylthiophen-2-YL)ethylamine can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-YL)ethylamine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with a sulfur atom.
2,5-Dimethylthiophene: A derivative with two methyl groups on the thiophene ring.
Thiophene-2-carboxylic acid: A carboxylated derivative of thiophene.
Uniqueness: 1-(5-Methylthiophen-2-YL)ethylamine is unique due to the presence of both an alkyl chain and a thiophene ring in its structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. The specific substitution pattern on the thiophene ring also influences its electronic properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
N-[1-(5-methylthiophen-2-yl)ethyl]pentan-1-amine |
InChI |
InChI=1S/C12H21NS/c1-4-5-6-9-13-11(3)12-8-7-10(2)14-12/h7-8,11,13H,4-6,9H2,1-3H3 |
InChI Key |
VXQLCTRDVDFNSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CC=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13277058.png)

![2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13277070.png)
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13277077.png)

![[5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277088.png)


amine](/img/structure/B13277099.png)

![4-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13277109.png)

